molecular formula C21H14N2O8 B11560047 4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate

4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11560047
M. Wt: 422.3 g/mol
InChI Key: KGCYXXXRJPTESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate is an organic compound that features a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a 3,5-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate typically involves the esterification of 4-[(Benzyloxy)carbonyl]phenol with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 4-[(Benzyloxy)carbonyl]benzoic acid

    Reduction: 4-[(Benzyloxy)carbonyl]phenyl 3,5-diaminobenzoate

    Substitution: 4-[(Benzyloxy)carbonyl]phenol and 3,5-dinitrobenzoic acid

Scientific Research Applications

4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxycarbonyl group can also participate in covalent bonding with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Benzyloxy)carbonyl]phenylacetic acid
  • 4-[(Benzyloxy)carbonyl]phenyl 3,5-diaminobenzoate
  • 4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrophenylhydrazone

Uniqueness

4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of both benzyloxycarbonyl and dinitrobenzoate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations.

Properties

Molecular Formula

C21H14N2O8

Molecular Weight

422.3 g/mol

IUPAC Name

(4-phenylmethoxycarbonylphenyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C21H14N2O8/c24-20(30-13-14-4-2-1-3-5-14)15-6-8-19(9-7-15)31-21(25)16-10-17(22(26)27)12-18(11-16)23(28)29/h1-12H,13H2

InChI Key

KGCYXXXRJPTESQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.